molecular formula C18H18N2O7 B6112095 ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate

ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate

Cat. No. B6112095
M. Wt: 374.3 g/mol
InChI Key: DHZWLTLRKMNGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate, also known as ethyl 4-(p-nitrophenylamino)benzoate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the class of compounds known as benzamides, which are widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to reduce oxidative stress and to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate has several advantages and limitations for lab experiments. One of the main advantages is its ability to modulate various signaling pathways in the body, which makes it a potentially useful tool for studying the mechanisms of various diseases. Additionally, this compound has a relatively low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate. One potential direction is to further investigate the mechanism of action of this compound, particularly with regard to its effects on various signaling pathways in the body. Additionally, future research could explore the potential therapeutic applications of this compound in various disease models, such as inflammatory bowel disease, rheumatoid arthritis, and cancer. Finally, future research could investigate the development of new synthetic methods for producing this compound, as well as the synthesis of analogs with improved solubility and biological activity.

Synthesis Methods

The synthesis of ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate involves the reaction of ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate 4-aminobenzoate with p-nitrophenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate, which is subsequently converted to the final product by hydrolysis.

Scientific Research Applications

Ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antioxidant effects.

properties

IUPAC Name

ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7/c1-4-27-18(22)11-5-7-12(8-6-11)19-17(21)13-9-15(25-2)16(26-3)10-14(13)20(23)24/h5-10H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZWLTLRKMNGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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